SM-164, chemically named (3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide, is a potent, non-peptide, cell-permeable, bivalent small molecule designed to mimic the activity of the Smac protein. [, ] It is classified as a Smac mimetic, belonging to a class of anticancer drugs under development. [, ] SM-164 plays a crucial role in scientific research, particularly in exploring novel cancer treatment strategies by targeting Inhibitor of Apoptosis Proteins (IAPs) within cells. [, , ]
Clinical Trials: Given the promising preclinical results, initiating clinical trials to evaluate the safety and efficacy of SM-164 in humans is crucial. []
Combination Therapies: Further exploration of SM-164 in combination with other anticancer agents, especially those with complementary mechanisms of action, is needed to identify optimal synergistic combinations. [, , ]
Resistance Mechanisms: Investigating the mechanisms underlying resistance to SM-164 will be crucial for developing strategies to overcome potential acquired resistance in patients. []
SM-164 was developed as part of ongoing research into Smac mimetics, which are compounds that mimic the action of the second mitochondrial activator of caspases (Smac). This compound is classified as a small molecule drug with a specific focus on cancer therapy. Its chemical structure allows it to effectively bind to and inhibit apoptosis inhibitors, thereby promoting programmed cell death in malignant cells.
The synthesis of SM-164 involves a multi-step chemical process that typically includes the following key stages:
SM-164 has a complex molecular structure characterized by its bivalent nature, allowing it to interact with multiple targets simultaneously. Key features include:
The structural analysis reveals that SM-164 contains specific functional groups that facilitate its binding to the BIR domains (Baculoviral IAP Repeat) present in the target proteins.
SM-164 participates in several critical chemical reactions within biological systems:
These reactions highlight SM-164's role as a potent inducer of programmed cell death through multiple pathways.
The mechanism by which SM-164 exerts its anticancer effects involves several steps:
This multi-faceted approach allows SM-164 to induce robust apoptosis even in resistant cancer cell lines.
SM-164 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate conditions for experimental applications.
SM-164 has significant potential in various scientific applications:
The ongoing research into SM-164 underscores its promise as a therapeutic agent in oncology and highlights the need for further clinical evaluation.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: